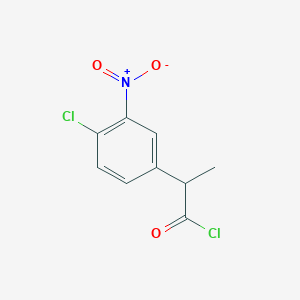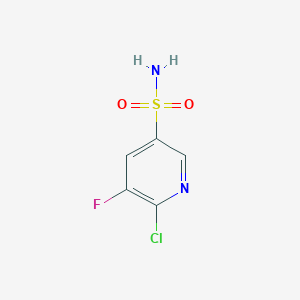
2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニルクロリド
説明
科学的研究の応用
- 2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニルクロリドの役割:
- 2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニルクロリドの役割:
- 2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボニルクロリドの役割:
神経保護とパーキンソン病研究
金属キレーションとアルツハイマー病
腫瘍細胞特異的アイソフォーム活性化
生化学分析
Biochemical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For example, it can react with amino groups on proteins, potentially affecting enzyme activity and protein-protein interactions .
Cellular Effects
The effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter signaling cascades, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride exerts its effects through covalent modification of biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the site and nature of the interaction. This compound can also induce changes in gene expression by modifying transcription factors or other DNA-binding proteins, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained modifications to cellular proteins and enzymes, potentially leading to lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The localization of this compound is essential for its function, as it needs to be in the right place to modify its target proteins and enzymes .
特性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-10(14)7-1-3-8-6(5-7)2-4-9(13)12-8/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBXXANGPXVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)





